molecular formula C18H20N2O5 B3981052 2-(4-isopropylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide

2-(4-isopropylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide

Cat. No. B3981052
M. Wt: 344.4 g/mol
InChI Key: XNRKTJVXWZVYHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-isopropylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biotechnology. This compound belongs to the class of amides and is commonly referred to by its chemical name, IMA-026.

Mechanism of Action

The exact mechanism of action of IMA-026 is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth.
Biochemical and Physiological Effects
Studies have shown that IMA-026 can significantly reduce inflammation and pain in animal models of arthritis. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth. Additionally, IMA-026 has been found to exhibit low toxicity and high selectivity towards cancer cells, making it a potentially safe and effective cancer therapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of IMA-026 is its high selectivity towards cancer cells, which reduces the risk of toxicity and side effects. Additionally, its potent anti-inflammatory and analgesic properties make it a promising candidate for the treatment of various inflammatory diseases. However, one of the limitations of IMA-026 is its relatively complex synthesis method, which may limit its widespread use in research and development.

Future Directions

There are several potential future directions for the research and development of IMA-026. One possible direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. This could help to identify new therapeutic targets for the treatment of inflammatory diseases and cancer. Another potential direction is to explore the use of IMA-026 in combination with other drugs or therapies to enhance its efficacy and reduce the risk of drug resistance. Finally, further studies are needed to determine the optimal dosage and administration route for IMA-026 in humans, as well as its long-term safety and efficacy.

Scientific Research Applications

IMA-026 has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit significant anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Additionally, IMA-026 has been shown to possess potent antitumor activity, making it a potential candidate for cancer therapy.

properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-12(2)13-4-6-14(7-5-13)25-11-18(21)19-16-9-8-15(24-3)10-17(16)20(22)23/h4-10,12H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRKTJVXWZVYHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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